molecular formula C7H11NO B14213774 4-Hydroxy-3,4-dimethylpent-2-enenitrile CAS No. 543688-98-8

4-Hydroxy-3,4-dimethylpent-2-enenitrile

Cat. No.: B14213774
CAS No.: 543688-98-8
M. Wt: 125.17 g/mol
InChI Key: MACLBEYJMXDALB-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4-dimethylpent-2-enenitrile is an organic compound featuring a nitrile group (-CN), a hydroxyl (-OH) group, and two methyl substituents on a pent-2-enenitrile backbone. Its structure includes a conjugated ene-nitrile system, which may influence reactivity and stability. This compound is likely utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, or specialty materials.

Properties

CAS No.

543688-98-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

4-hydroxy-3,4-dimethylpent-2-enenitrile

InChI

InChI=1S/C7H11NO/c1-6(4-5-8)7(2,3)9/h4,9H,1-3H3

InChI Key

MACLBEYJMXDALB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#N)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,4-dimethylpent-2-enenitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylpent-2-enal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction typically occurs under mild conditions and results in the formation of the desired nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,4-dimethylpent-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-3,4-dimethylpent-2-enenitrile or 4-carboxy-3,4-dimethylpent-2-enenitrile.

    Reduction: Formation of 4-hydroxy-3,4-dimethylpent-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-3,4-dimethylpent-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,4-dimethylpent-2-enenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.

Comparison with Similar Compounds

Ioxynil (4-Hydroxy-3,5-diiodobenzonitrile)

  • Structure : Aromatic nitrile with hydroxyl and iodine substituents.
  • Properties :
    • Melting point: 200°C
    • Boiling point: 282.6°C (predicted)
    • Density: 2.4947 (estimated)
  • Applications : Herbicide, aromatic nitrile precursor.
  • Comparison : Unlike 4-Hydroxy-3,4-dimethylpent-2-enenitrile, Ioxynil is aromatic and halogenated, enhancing its stability and bioactivity. The absence of iodine in the target compound may reduce its environmental persistence and toxicity.

2-((3-Methoxyphenyl)thio)pent-4-enenitrile

  • Structure : Aliphatic nitrile with a thioether and methoxyphenyl group.
  • Synthesis: Prepared via allyl sulfide reaction with aminoacetonitrile hydrochloride (91% yield).
  • Comparison : The thioether and methoxyphenyl groups in this compound introduce steric hindrance and electronic effects absent in the target molecule. These differences may alter reactivity in nucleophilic additions or cycloadditions.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

  • Structure : Piperidine core with esterified alkyl chains.
  • Applications : Likely used as stabilizers or chiral auxiliaries.
  • Comparison : The cyclic amine structure in these derivatives contrasts with the linear ene-nitrile system of the target compound, leading to divergent applications (e.g., catalysis vs. polymer intermediates).

Key Structural and Functional Differences

Property This compound (Hypothetical) Ioxynil 2-((3-Methoxyphenyl)thio)pent-4-enenitrile
Core Structure Aliphatic ene-nitrile Aromatic nitrile Aliphatic nitrile with thioether
Substituents -OH, two -CH3 groups -OH, two iodine atoms -S-(3-methoxyphenyl)
Reactivity Potential for Michael addition, hydrolysis Electrophilic substitution Thiol-ene reactions, nucleophilic substitution
Applications Synthetic intermediate (hypothesized) Herbicide Pharmaceutical/agrochemical intermediate

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